Home > Products > Screening Compounds P155 > Gisadenafil besylate
Gisadenafil besylate - 334827-98-4

Gisadenafil besylate

Catalog Number: EVT-254250
CAS Number: 334827-98-4
Molecular Formula: C29H39N7O8S2
Molecular Weight: 677.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.
Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

Remimazolam Besylate

    Compound Description: Remimazolam besylate is a novel, ultra-short-acting benzodiazepine used for general anesthesia and procedural sedation. It exhibits rapid onset and offset of action due to its unique metabolic pathway involving tissue esterases [, , , , , , , , , , , , , , , , , , , , , ].

Amlodipine Besylate

    Compound Description: Amlodipine besylate is a long-acting calcium channel blocker commonly prescribed to manage hypertension and angina. It works by relaxing blood vessels and improving blood flow [, , , , , , , , , , , , , ].

Cisatracurium Besylate

    Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent employed as a muscle relaxant during surgeries and in intensive care settings. Its intermediate duration of action and metabolism via Hofmann elimination make it suitable for patients with organ dysfunction [, , ].

Mirogabalin Besylate

    Compound Description: Mirogabalin besylate is a gabapentinoid drug approved for treating neuropathic pain. It exhibits a high affinity for the α2δ-1 subunit of voltage-gated calcium channels, which contributes to its analgesic effect [].

Overview

Gisadenafil besylate is a potent phosphodiesterase type 5 inhibitor with the chemical formula C23H33N7O5SC6H6O3SC_{23}H_{33}N_{7}O_{5}S\cdot C_{6}H_{6}O_{3}S and a molecular weight of 677.79 g/mol. This compound is primarily utilized in research settings due to its high selectivity for phosphodiesterase type 5 over other phosphodiesterases, particularly phosphodiesterase type 6. Its applications span various scientific fields, including chemistry, biology, and medicine, especially in exploring therapeutic avenues for conditions such as erectile dysfunction and pulmonary hypertension .

Source and Classification

Gisadenafil besylate is classified as a phosphodiesterase inhibitor. It is synthesized through complex organic chemistry processes, which involve multiple steps to ensure the purity and efficacy of the final product. The compound is often used as a reference standard in studies involving cyclic nucleotide signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of gisadenafil besylate involves several key steps:

  1. Preparation of the Core Structure: The initial phase focuses on synthesizing the core pyrazolo[4,3-d]pyrimidin-7-one structure.
  2. Formation of Besylate Salt: The final step involves reacting the base form of gisadenafil with benzenesulfonic acid to form the besylate salt.

Specific reagents and conditions include:

  • Reagents: 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride, hydroxybenzotriazole, di-isopropylethylamine, and others.
  • Conditions: Reactions are typically conducted at controlled temperatures (20°C to 130°C) over extended periods (20 hours or more) using solvents like tetrahydrofuran and dimethylformamide .

Industrial Production Methods

For industrial production, optimized reaction conditions are employed to achieve high yields and purity levels (≥98%). Purification methods such as recrystallization and chromatography are critical to obtain the desired product quality.

Molecular Structure Analysis

Structure and Data

The molecular structure of gisadenafil besylate features a complex arrangement typical of phosphodiesterase inhibitors. The presence of various functional groups contributes to its biological activity. The specific structural data includes:

  • Molecular Formula: C23H33N7O5SC6H6O3SC_{23}H_{33}N_{7}O_{5}S\cdot C_{6}H_{6}O_{3}S
  • Molecular Weight: 677.79 g/mol
  • Melting Point: The besylate salt has a melting point of approximately 248°C.

The structural configuration allows for effective binding to the target enzyme, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Types of Reactions

Gisadenafil besylate can undergo several chemical reactions:

  • Oxidation: Modifies functional groups, potentially yielding sulfoxides or sulfones.
  • Reduction: Alters specific functional groups to produce alcohols or amines.
  • Substitution: Involves replacing hydrogen atoms with other functional groups to enhance activity.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction Reagents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Agents: Halogens or alkylating agents under controlled conditions .
Mechanism of Action

Process and Data

Gisadenafil besylate functions primarily as a selective inhibitor of phosphodiesterase type 5. By binding to this enzyme, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within cells.

Biochemical Pathways

The inhibition of phosphodiesterase type 5 affects the cGMP-dependent signaling pathway. Elevated cGMP levels result in smooth muscle relaxation in blood vessels, promoting vasodilation. This mechanism underlies its potential therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension .

Pharmacokinetics

Gisadenafil besylate exhibits good oral bioavailability, making it suitable for therapeutic applications where systemic delivery is necessary.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Poor solubility at physiological pH necessitates careful formulation strategies.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups, which can participate in various chemical reactions under appropriate conditions. Its melting point indicates thermal stability, essential for storage and handling in laboratory settings .

Applications

Gisadenafil besylate has significant applications in scientific research:

  • Chemistry: Serves as a reference compound for studying cyclic nucleotide signaling pathways.
  • Biology: Investigated for its effects on cellular processes involving cyclic GMP.
  • Medicine: Explored for potential therapeutic roles in treating erectile dysfunction and pulmonary hypertension.
  • Industry: Used in the development of new phosphodiesterase inhibitors and related pharmaceutical compounds .
Synthesis and Development of Gisadenafil Besylate

Discovery and Rational Design of UK-369003 as a PDE5 Inhibitor

Gisadenafil besylate (developmental code UK-369003) emerged from targeted efforts to improve upon early phosphodiesterase type 5 (PDE5) inhibitors like sildenafil. Researchers aimed to overcome key limitations—primarily low selectivity for PDE5 over PDE6, which contributed to visual disturbances, and non-linear pharmacokinetics linked to P-glycoprotein binding [2] [4]. Rational drug design leveraged crystallographic studies of PDE5’s catalytic domain, focusing on:

  • Binding pocket optimization: Introducing a 3-ethylpyrazole ring enhanced interactions with PDE5’s hydrophobic Q2 pocket.
  • Solubility modifications: A 2-methoxyethyl group at the N2 position improved water solubility versus earlier analogs [4].
  • Selectivity engineering: Structural tweaks minimized affinity for PDE6’s divergent active site.

Table 1: Key Properties of UK-369003 vs. Sildenafil

PropertyUK-369003Sildenafil
PDE5 IC₅₀1.23 nM3.5 nM
PDE5/PDE6 Selectivity117-fold10-fold
Solubility (water)10 mM<1 mM
P-glycoprotein affinityLowHigh [1] [4]

Optimization Strategies for Enhanced Selectivity and Bioavailability

The lead optimization phase addressed two critical parameters:

  • Metabolic stability: Replacing the metabolically labile piperazine methyl group in earlier analogs (e.g., UK-343664) with an ethyl group reduced CYP3A4-mediated N-dealkylation, extending half-life [4].
  • Absorption enhancement: The besylate (benzenesulfonate) salt form was selected to:
  • Increase crystalline stability
  • Enhance dissolution rate in intestinal fluids
  • Enable dose-proportional pharmacokinetics in preclinical models [2] [7].These modifications resulted in >100-fold selectivity over PDE6 and >3000-fold selectivity against other PDE isoforms, minimizing off-target effects [1] [7].

Synthetic Pathways for Gisadenafil Besylate: Key Intermediate Compounds

The synthesis of Gisadenafil besylate involves convergent routes with three critical intermediates:

Table 2: Key Intermediates in Gisadenafil Besylate Synthesis

IntermediateRoleSynthetic Method
5-(2-Ethoxy-5-sulfonylchloride)-3-ethylpyridineElectrophilic coreChlorosulfonation of 5-amino-2-ethoxypyridine
3-Ethyl-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneNucleophilic heterocycleCyclocondensation of ethyl 5-aminopyrazole-4-carboxylate
N-EthylpiperazineSelectivity modulatorN-alkylation of piperazine [4] [8]

Final coupling: A nucleophilic aromatic substitution between the pyridine sulfonyl chloride and N-ethylpiperazine forms the sulfonamide, followed by SNAr reaction with the pyrazolopyrimidinone under basic conditions. The free base is crystallized as the besylate salt from benzene sulfonic acid/ethanol [4] [8].

Scalability Challenges in Industrial Production

Translating the synthetic route to industrial scale presented multiple challenges:

  • Reaction optimization:
  • Replacing tin(II) chloride-mediated nitro reduction (toxic, hard to remove residues) with catalytic hydrogenation [8].
  • Minimizing thionyl chloride usage in sulfonyl chloride formation due to corrosion and waste disposal issues [8].
  • Purification bottlenecks:
  • Final stage crystallization required stringent control of solvent ratios (water/ethanol) to ensure polymorphic purity of the besylate salt [6].
  • Supply chain vulnerabilities:
  • Single-source dependencies for the 2-methoxyethyl aziridine precursor necessitated development of backup synthetic routes [10].
  • Process economics:
  • Low yields (<40%) in initial pyrazolopyrimidinone cyclization steps were improved to >75% via phase-transfer catalysis (tetrabutylammonium bromide) [8].

Table 3: Industrial Scalability Solutions

ChallengeLaboratory ProcessScaled Solution
Nitro reductionSnCl₂/HClPd/C catalytic hydrogenation
Sulfonyl chloride formationExcess SOCl₂Continuous flow reactor with SOCl₂ recycling
Final crystallizationEthanol-onlyWater/ethanol gradient crystallization
Yield improvementThermal cyclization (65%)PTC-assisted cyclization (82%) [6] [8] [10]

Properties

CAS Number

334827-98-4

Product Name

Gisadenafil besylate

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C29H39N7O8S2

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N

SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

Alternative Name: UK 369003

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.